N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of 450.5 g/mol. The compound features multiple functional groups, including an allyl group and a pyrimidine ring, which contribute to its chemical reactivity and biological activity .
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide falls under the category of organic compounds and can be classified as an acetamide derivative due to the presence of the acetamide functional group in its structure. Its unique combination of aromatic and heterocyclic components makes it a subject of interest in medicinal chemistry.
The synthesis of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves several steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can be represented using various notation systems:
InChI=1S/C23H22N4O4S/c1-4-11...
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
These notations provide a way to represent the compound's structure in databases and facilitate computational modeling.
The compound's molecular weight is 450.5 g/mol with a calculated density that can vary based on its physical state (solid or dissolved). The presence of multiple functional groups suggests diverse reactivity patterns.
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize by-products. Analytical methods such as High Performance Liquid Chromatography (HPLC) may be used for monitoring reaction progress.
The mechanism by which N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exerts its biological effects likely involves interactions with specific biological targets:
Further studies are required to elucidate its precise mechanism of action through experimental pharmacology and molecular biology techniques.
The physical properties include:
Chemical properties include:
Relevant data from studies should be compiled to provide a comprehensive understanding of these properties.
N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide holds potential applications in various scientific fields:
This compound represents a valuable addition to research libraries for scientists exploring new therapeutic agents or biochemical pathways. Further investigation into its biological activity could reveal significant insights into its practical applications in medicine and pharmacology.
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5